Cas no 910444-30-3 (2-(4-Ethylphenyl)piperazine)

2-(4-Ethylphenyl)piperazine is a substituted piperazine derivative with a phenyl ring functionalized by an ethyl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its piperazine core offers structural flexibility, enabling modifications for targeted biological activity. The ethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in drug design. The compound’s well-defined structure and stability make it suitable for use in research applications, including ligand synthesis and receptor studies. It is typically handled under standard laboratory conditions, with purity and consistency being key attributes for reliable experimental outcomes.
2-(4-Ethylphenyl)piperazine structure
2-(4-Ethylphenyl)piperazine structure
Product Name:2-(4-Ethylphenyl)piperazine
CAS No:910444-30-3
MF:C12H18N2
MW:190.284722805023
MDL:MFCD05864676
CID:796687
PubChem ID:45036830
Update Time:2025-06-11

2-(4-Ethylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Ethylphenyl)piperazine
    • Piperazine,2-(4-ethylphenyl)-
    • 2-(2-METHOXY PHENOXY) ETHYLAMINE,CARVEDILOL INTERMEDIATE MPEA
    • 2-(4-ethylphenyl)-piperazine
    • AB22882
    • CS-0238622
    • XXPMLIBLWBCOEI-UHFFFAOYSA-N
    • AKOS006294704
    • (2S)-2-(4-ETHYLPHENYL)PIPERAZINE
    • 1213347-46-6
    • AB36201
    • MFCD05864676
    • A860623
    • (2R)-2-(4-ETHYLPHENYL)PIPERAZINE
    • 1213459-37-0
    • SCHEMBL1638872
    • FS-3295
    • FT-0691232
    • DS-0041
    • Z1198166226
    • 910444-30-3
    • AB36205
    • EN300-198395
    • DTXSID10661681
    • DB-001950
    • MDL: MFCD05864676
    • Inchi: 1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3
    • InChI Key: XXPMLIBLWBCOEI-UHFFFAOYSA-N
    • SMILES: N1CCNCC1C1C=CC(CC)=CC=1

Computed Properties

  • Exact Mass: 190.14700
  • Monoisotopic Mass: 190.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 0.973
  • Boiling Point: 324.9°C at 760 mmHg
  • Flash Point: 191.6°C
  • Refractive Index: 1.516
  • PSA: 24.06000
  • LogP: 2.14050

2-(4-Ethylphenyl)piperazine Security Information

2-(4-Ethylphenyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Ethylphenyl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:910444-30-3)2-(4-Ethylphenyl)piperazine
Order Number:A860623
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:25
Price ($):392.0
Email:sales@amadischem.com

Additional information on 2-(4-Ethylphenyl)piperazine

Professional Introduction to 2-(4-Ethylphenyl)piperazine (CAS No. 910444-30-3)

2-(4-Ethylphenyl)piperazine, chemically designated as C₁₁H₁₄N, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are widely recognized for their diverse biological activities and potential therapeutic applications. With a CAS number of 910444-30-3, this molecule has garnered attention due to its structural and functional properties, making it a subject of extensive study in medicinal chemistry.

The structural framework of 2-(4-Ethylphenyl)piperazine consists of a piperazine ring substituted with a 4-ethylphenyl group. This particular arrangement contributes to its unique chemical and pharmacological characteristics. The presence of the ethyl group on the phenyl ring enhances the lipophilicity of the molecule, which is a crucial factor in drug absorption and distribution within the body. Additionally, the piperazine moiety is known for its ability to interact with various biological targets, including neurotransmitter receptors, which makes this compound a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives. Research has demonstrated that compounds with similar structural motifs exhibit a wide range of biological activities, such as antipsychotic, antidepressant, and anxiolytic effects. The specific substitution pattern in 2-(4-Ethylphenyl)piperazine may influence its interaction with these targets, potentially leading to new insights into the treatment of neurological and psychiatric disorders.

One of the most compelling aspects of 2-(4-Ethylphenyl)piperazine is its versatility in serving as a scaffold for drug design. Medicinal chemists have leveraged this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications to the phenyl ring or the piperazine nitrogen can alter the compound's solubility, metabolic stability, and binding affinity to biological targets. These modifications are critical in optimizing drug candidates for clinical use.

Recent studies have highlighted the importance of understanding the molecular interactions between 2-(4-Ethylphenyl)piperazine and its biological targets. Advanced computational methods, such as molecular docking and quantum mechanics simulations, have been employed to predict how this compound might bind to proteins and enzymes involved in disease pathways. These computational approaches provide valuable insights into the structure-activity relationships (SAR) of piperazine derivatives, guiding experimental design and accelerating the discovery process.

The synthesis of 2-(4-Ethylphenyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize byproduct formation and improve scalability. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.

Preclinical research on 2-(4-Ethylphenyl)piperazine has revealed several promising findings. In vitro studies have shown that this compound can modulate neurotransmitter systems relevant to mood regulation and cognitive function. Animal models have further supported these findings by demonstrating potential therapeutic effects in conditions such as depression and anxiety. These preclinical results have laid the groundwork for exploring its clinical potential in humans.

The development of new pharmaceuticals is a complex process that requires rigorous testing to ensure safety and efficacy. While 2-(4-Ethylphenyl)piperazine shows promise in preclinical studies, it must undergo further evaluation before it can be considered for human use. This includes comprehensive toxicology assessments, formulation development, and clinical trials designed to assess its therapeutic benefits and identify any potential side effects.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging computational tools, researchers can predict the behavior of 2-(4-Ethylphenyl)piperazine within complex biological systems, reducing the need for extensive experimental testing. This approach not only saves time but also resources, making drug development more efficient and cost-effective.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The case of 2-(4-Ethylphenyl)piperazine exemplifies how structural modifications can lead to compounds with unique pharmacological profiles. By studying this molecule and its derivatives, scientists gain valuable insights into the principles governing drug action, which can be applied to other areas of pharmaceutical research.

The future directions for research on 2-(4-Ethylphenyl)piperazine include exploring its potential in treating neurological disorders beyond mood regulation. Additionally, investigating its interactions with other biological targets may uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research and bringing new treatments to patients who need them.

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Amadis Chemical Company Limited
(CAS:910444-30-3)2-(4-Ethylphenyl)piperazine
A860623
Purity:99%
Quantity:10g
Price ($):392.0
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